1-Cyclopenta-2,4-dien-1-ylethanamine;cyclopentane;iron
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Overview
Description
[(1S)-Aminoethyl]ferrocene is an organometallic compound that belongs to the ferrocene family. Ferrocene compounds are characterized by their sandwich-like structure, where a central iron atom is sandwiched between two cyclopentadienyl rings. [(1S)-Aminoethyl]ferrocene is notable for its chiral aminoethyl substituent, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-Aminoethyl]ferrocene typically involves the following steps:
Preparation of Ferrocene: Ferrocene is synthesized by reacting cyclopentadienyl anion with iron(II) chloride in an inert atmosphere.
Introduction of Aminoethyl Group: The aminoethyl group can be introduced through a Mannich reaction, where ferrocene reacts with formaldehyde and a secondary amine.
Industrial Production Methods
Industrial production of [(1S)-Aminoethyl]ferrocene follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Ferrocene: Using large reactors to combine cyclopentadienyl anion and iron(II) chloride.
Functionalization: Introducing the aminoethyl group through controlled Mannich reactions, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(1S)-Aminoethyl]ferrocene undergoes various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to ferrocenium ion using oxidizing agents like ferric chloride.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Ferric chloride in an organic solvent.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles under mild conditions.
Major Products
Oxidation: Ferrocenium ion derivatives.
Reduction: Regenerated ferrocene.
Substitution: Functionalized ferrocene derivatives with diverse applications.
Scientific Research Applications
[(1S)-Aminoethyl]ferrocene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organometallic compounds.
Biology: Investigated for its potential as a bioactive molecule with anticancer and antimicrobial properties.
Medicine: Explored for drug development, particularly in designing ferrocenyl-based pharmaceuticals.
Industry: Utilized in catalysis and as a redox-active material in sensors and batteries.
Mechanism of Action
The mechanism of action of [(1S)-Aminoethyl]ferrocene involves:
Interaction with Biological Targets: The compound can interact with DNA and proteins, disrupting their function.
Redox Activity: The ferrocene moiety can undergo redox cycling, generating reactive oxygen species (ROS) that induce cellular damage.
Lipophilicity: The aminoethyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Cobaltocene: Similar structure but contains cobalt instead of iron.
Nickelocene: Contains nickel and exhibits different reactivity.
Ruthenocene: Contains ruthenium and is used in different catalytic applications.
Uniqueness
[(1S)-Aminoethyl]ferrocene is unique due to its chiral aminoethyl substituent, which imparts specific stereochemical properties and enhances its biological activity compared to other metallocenes .
Properties
Molecular Formula |
C12H15FeN-6 |
---|---|
Molecular Weight |
229.10 g/mol |
IUPAC Name |
1-cyclopenta-2,4-dien-1-ylethanamine;cyclopentane;iron |
InChI |
InChI=1S/C7H10N.C5H5.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h2-6H,8H2,1H3;1-5H;/q-1;-5; |
InChI Key |
CMFIKYRSTFDYEG-UHFFFAOYSA-N |
Canonical SMILES |
CC([C-]1C=CC=C1)N.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Origin of Product |
United States |
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